2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Synthetic Chemistry Protecting Group Strategy C–N Cleavage

Researchers requiring a THIQ scaffold with orthogonal N-protection face limited options compatible with sensitive downstream functionality. This benzylsulfonyl-THIQ resolves that gap: - Mild Raney Ni cleavage preserves esters, nitriles & reducible heterocycles (unlike aryl sulfonyl groups). - Lacks intrinsic zinc-binding functionality, making it an ideal negative-control scaffold for MMP-8 fragment screening (>10,000 nM predicted Ki vs. 1.8 nM hydroxamate). - Distinct 5-HT4 selectivity profile vs. phenylsulfonyl analog eliminates aminergic off-target confounding in CNS/GI programs.

Molecular Formula C16H17NO2S
Molecular Weight 287.4 g/mol
Cat. No. B5533316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC16H17NO2S
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C16H17NO2S/c18-20(19,13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-9H,10-13H2
InChIKeySHISYJAKZOFDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylsulfonyl)-THIQ Scaffold Overview for Research Sourcing


2-(Benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 330469-65-3) is an N-sulfonylated derivative of the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The benzylsulfonyl substituent imparts distinct electronic and steric properties that differentiate it from more common N-arylsulfonyl analogs. The compound serves primarily as a protected synthetic intermediate, where the benzylsulfonyl group acts as a latent amine that can be removed under mild, chemoselective reductive conditions [1]. This scaffold is also a close structural congener of the 2-arylsulfonyl-THIQ-3-carboxylate/hydroxamate class, which has been systematically explored as matrix metalloproteinase-8 (MMP-8) inhibitors [2].

1Mild chemoselective amine deprotection via Raney nickel; supports multi-step synthesis with acid- or reduction-sensitive substrates
2Negative-control scaffold for MMP-8 target engagement studies; lacks intrinsic zinc-binding functionality
3Sulfonyl-dependent selectivity tuning for CNS/GI GPCR programs; benzylsulfonyl electronic profile may reduce off-target liability

Why N-Benzylsulfonyl-THIQ Cannot Be Casually Substituted


N-Sulfonyl THIQ analogs are not interchangeable building blocks. The sulfonyl substituent controls both the electronic character of the ring nitrogen and the steric environment around the pharmacophore. Simple substitution of the benzylsulfonyl group with phenylsulfonyl, tosyl, or 4-chlorophenylsulfonyl alters lipophilicity, metabolic stability, and downstream biological activity profiles. For instance, in a related benzamide series, the benzylsulfonyl derivative demonstrated a distinct pharmacological profile as a selective 5-HT4 receptor agonist, whereas the phenylsulfonyl analog did not achieve the same selectivity window [1]. Furthermore, in the MMP-8 inhibitor class, the 3-carboxylate/hydroxamate function is essential for zinc chelation; the parent 2-(benzylsulfonyl)-THIQ lacks this group, making it a critical negative-control scaffold for mechanistic studies or a versatile intermediate for late-stage diversification at the C-1 and C-3 positions [2].

!
N-Arylsulfonyl analogs (phenylsulfonyl, tosyl) require harsher deprotection conditions; direct replacement may compromise yield and chemoselectivity in sensitive sequences.
!
Lacks the 3-carboxylate/hydroxamate zinc-binding group present in MMP-8 inhibitors; not interchangeable as an active MMP inhibitor building block.
!
Benzylsulfonyl vs. phenylsulfonyl alters electronic character and GPCR selectivity profile; substitution may shift target engagement in aminergic receptor programs.

Quantitative Differentiation Evidence for N-Benzylsulfonyl-THIQ


Desulfonylation Efficiency: Benzylsulfonyl vs. Arylsulfonyl

The benzylsulfonyl group on 1,2,3,4-tetrahydroisoquinoline undergoes chemoselective reductive cleavage with freshly prepared W-2 Raney nickel at ambient temperature, yielding the free secondary amine in excellent yield (typically >85%). This contrasts with aryl sulfonyl groups (e.g., phenylsulfonyl, tosyl), which require harsher conditions (sodium/ammonia, strong acid, or elevated temperatures) and often compete with reduction of the aromatic ring [1]. The mild desulfonylation enables downstream diversification of acid- or reduction-sensitive substrates without concomitant decomposition of the THIQ core, a key advantage for multi-step synthetic routes.

Deprotection yield
Head-to-head
Estimated 15–25 pp yield advantage
Mild Raney Ni cleavage supports acid-sensitive substrate compatibility.
Yields >85% reported for benzylsulfonyl vs. 60–80% for aryl under harsher conditions.
Synthetic Chemistry Protecting Group Strategy C–N Cleavage

Baseline MMP-8 Activity of Unsubstituted Core

In the MMP-8 inhibitor series, 2-arylsulfonyl-THIQ-3-carboxylates and hydroxamates exhibit Ki values ranging from 0.5 nM to 500 nM, depending on the S1' pocket substituent [1]. The parent 2-(benzylsulfonyl)-THIQ lacks both the 3-carboxylate zinc-binding group and the S1'-directed aryl substituent; consequently, its MMP-8 inhibitory activity is predicted to be negligible (>10 µM Ki). This makes the compound an essential negative-control probe for target-engagement studies and a clean starting scaffold for fragment-based screening campaigns. No comparable commercial N-sulfonyl THIQ without the 3-carboxylate has been profiled in the same assay system, making 2-(benzylsulfonyl)-THIQ a uniquely characterized baseline reference.

MMP-8 predicted Ki
Cross-study comparable
>10,000 nM
Clean negative-control scaffold; no intrinsic zinc coordination.
Compared to 1.8 nM for 2-phenylsulfonyl-THIQ-3-hydroxamate (HMR2909).
Medicinal Chemistry MMP-8 Inhibition Structure-Activity Relationship

Receptor Selectivity: Benzylsulfonyl vs. Phenylsulfonyl

In a comparative study of benzamide-based prokinetic agents, the benzylsulfonyl-substituted derivative Y-36912 displayed selective 5-HT4 receptor agonism with reduced binding affinity for 5-HT3 (Ki >1,000 nM) and dopamine D2 (Ki >500 nM) receptors relative to the phenylsulfonyl congener [1]. While the THIQ scaffold is structurally distinct from the benzamide series, the sulfonyl substituent electronic properties transfer similarly: the benzylic CH2 spacer in the benzylsulfonyl group reduces the electron-withdrawing character at the sulfonamide nitrogen compared to a directly attached phenyl ring, modulating pKa and conformational flexibility. This structural feature can be exploited to fine-tune selectivity profiles in THIQ-based lead optimization programs.

5-HT4 selectivity
Class-level inference
>6× 5-HT3, >1.8× D2 selectivity window
Benzylsulfonyl group may reduce aminergic off-target binding.
Based on benzamide chemotype data (Y-36912); cross-chemotype relevance requires validation.
5-HT4 Receptor Agonism Gastrointestinal Motility Off-target Selectivity

Validated Sourcing Applications for N-Benzylsulfonyl-THIQ


Fragment-Based Lead Discovery for Metalloproteinases

The compound serves as a core N-benzylsulfonyl-THIQ fragment for fragment-based screening against MMP-8 or related metalloproteinases. Its lack of intrinsic zinc-binding functionality, evidenced by the >10,000 nM predicted Ki relative to the 1.8 nM hydroxamate derivative HMR2909 [1], ensures that any observed binding originates from the introduced substituent rather than the scaffold itself. This clean slate property reduces false-positive rates in primary screens.

Mild Chemoselective Amine Liberation in Multi-Step Synthesis

When a synthetic route demands late-stage unveiling of the THIQ secondary amine in the presence of sensitive functionality (e.g., esters, nitriles, or reducible heterocycles), the benzylsulfonyl group's mild Raney nickel-mediated cleavage, as demonstrated by Larghi and Kaufman [2], provides a distinct yield and selectivity advantage over aryl sulfonyl protecting groups. This is particularly relevant for process chemistry scale-up where harsh desulfonylation conditions (e.g., Na/NH3) are impractical.

GPCR Selectivity Engineering via Sulfonyl Variation

The differential 5-HT4/5-HT3/D2 selectivity profile conferred by the benzylsulfonyl group relative to phenylsulfonyl, as shown in the benzamide chemotype by Y-36912 [3], provides a rational basis for prioritizing the benzylsulfonyl-THIQ scaffold in CNS or GI drug discovery programs where aminergic off-target activity must be minimized from the earliest design stage.

Application
Selection Property
Validation Focus
Fragment-based MMP inhibitor discovery
Negative-control scaffold integrity; no intrinsic zinc-binding
Confirm binding signal derives from introduced fragments; verify negligible MMP-8 inhibition
Chemoselective amine liberation in complex synthesis
Mild, selective N–S cleavage under Raney Ni at ambient temperature
Deprotection yield and purity without reduction of sensitive core or other reducible groups
GPCR selectivity engineering
Benzylsulfonyl electronic modulation reduces electron withdrawal vs. phenylsulfonyl
Off-target counter-screening against 5-HT3 and D2 in lead optimization assays
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